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Bacteriocin lactococcin MMFII -

Bacteriocin lactococcin MMFII

Catalog Number: EVT-246982
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bacteriocin lactococcin MMFII is a novel antimicrobial peptide produced by the bacterium Lactococcus lactis MMFII, which was isolated from a Tunisian dairy product. This bacteriocin is classified as a class IIa bacteriocin, characterized by its ability to inhibit the growth of certain pathogenic bacteria, particularly Listeria. The compound is notable for its unique amino acid sequence and structural properties, which contribute to its antimicrobial activity.

Source

Lactococcin MMFII is derived from Lactococcus lactis, a species of lactic acid bacteria commonly found in dairy products. The specific strain MMFII was isolated from traditional Tunisian cheese, highlighting the potential of regional microbial diversity in discovering new bioactive compounds. The isolation and purification process involved culturing the bacteria in M17 broth followed by various chromatographic techniques to achieve homogeneity .

Classification

Lactococcin MMFII belongs to the class IIa bacteriocins, which are small, heat-stable peptides that exhibit antimicrobial properties against Gram-positive bacteria. This classification is based on its structural characteristics and the presence of a conserved N-terminal YGNGV motif, which is typical for this class of bacteriocins .

Synthesis Analysis

Methods

The synthesis of lactococcin MMFII involves both natural production by Lactococcus lactis and synthetic approaches. The natural synthesis occurs during the growth phase of the bacterial culture, where the peptide is secreted into the surrounding medium. For analytical purposes, solid-phase chemical synthesis has been employed to produce synthetic versions of lactococcin MMFII, allowing for detailed studies on its properties and activities.

Technical Details

The purification process of lactococcin MMFII includes several steps:

  • Sulfate Ammonium Precipitation: This initial step concentrates the bacteriocin by precipitating proteins.
  • Cation-Exchange Chromatography: This technique separates proteins based on their charge.
  • Sep-Pack Chromatography: Further purification based on hydrophobic interactions.
  • Reverse-Phase Chromatography: This final step refines the purity by separating molecules based on their hydrophobicity.

The final product is a 37-amino acid peptide with a calculated molecular mass of approximately 4144.6 Da, confirmed by mass spectrometry .

Molecular Structure Analysis

Structure

The molecular structure of lactococcin MMFII includes an intramolecular disulfide bond between cysteine residues at positions 9 and 14, contributing to its stability and activity. The peptide exhibits a combination of beta-strand and alpha-helical regions, which are critical for its interaction with target bacterial membranes.

Chemical Reactions Analysis

Lactococcin MMFII primarily exerts its antimicrobial effects through interactions with bacterial membranes. The mechanism involves binding to specific receptors on the surface of target cells, leading to pore formation and subsequent cell lysis. This action disrupts essential cellular functions and contributes to the bactericidal activity observed against sensitive strains like Listeria ivanovii and Lactococcus cremoris.

Technical Details

The bacteriocin's efficacy can be affected by factors such as pH and temperature; it remains stable across a range of conditions but is sensitive to proteolytic enzymes, which can degrade its structure and function .

Mechanism of Action

The mechanism of action for lactococcin MMFII involves several steps:

  1. Binding: The bacteriocin binds to specific receptors on the surface of susceptible bacteria.
  2. Pore Formation: It induces conformational changes that lead to pore formation in the bacterial membrane.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, leading to cell lysis and death.

This multi-step process underscores the importance of structural features in determining the bacteriocin's effectiveness against target pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Mass: Approximately 4144.6 Da.
  • Stability: Heat stable and resistant to a wide range of pH levels.
  • Sensitivity: Sensitive to proteolytic enzymes.

Chemical Properties

  • Solubility: Soluble in aqueous solutions typically used in microbiological assays.
  • Activity Spectrum: Active against specific Gram-positive bacteria including Listeria species.

These properties are crucial for understanding how lactococcin MMFII can be utilized in food preservation and safety applications .

Applications

Lactococcin MMFII has significant potential applications in various scientific fields:

  • Food Industry: As a natural preservative due to its ability to inhibit pathogenic bacteria in dairy products.
  • Pharmaceuticals: Potential use as an antimicrobial agent in therapeutic formulations targeting Gram-positive infections.
  • Biotechnology: Research into its mechanism may lead to the development of novel antimicrobial peptides with enhanced efficacy.

Properties

Product Name

Bacteriocin lactococcin MMFII

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